2-Benzyl-1-ethylpiperidine
Description
Piperidine is a six-membered heterocyclic amine widely utilized in pharmaceuticals, agrochemicals, and materials science. Substituted piperidines, such as 2-Benzyl-1-ethylpiperidine, are of particular interest due to their structural versatility, which influences reactivity, bioavailability, and safety profiles. While direct data on 2-Benzyl-1-ethylpiperidine are absent in the provided evidence, comparisons can be drawn from structurally related benzyl-piperidine derivatives documented in recent studies. These analogues differ in substituent groups (e.g., methyl, ethyl, hydroxyl) and their positions on the piperidine ring, leading to variations in chemical behavior and applications .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-benzyl-1-ethylpiperidine |
InChI |
InChI=1S/C14H21N/c1-2-15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 |
InChI Key |
QRRMUKVPXLXVTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-ethylpiperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with benzyl halides and ethyl halides. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of 2-Benzyl-1-ethylpiperidine may involve the catalytic hydrogenation of pyridine derivatives in the presence of benzyl and ethyl groups. The process often employs catalysts such as palladium on carbon or Raney nickel to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl halides or ethyl halides with a base like sodium hydride.
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, including 2-Benzyl-1-ethylpiperidine, are integral in the development of numerous pharmaceutical agents. Their structural features allow for diverse interactions with biological targets, making them valuable in drug design.
1.1. Antipsychotic Agents
Recent studies have highlighted the potential of piperidine derivatives as antipsychotic agents. For instance, compounds related to 2-Benzyl-1-ethylpiperidine have been explored for their affinity towards dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. The synthesis of such derivatives often involves modifications to enhance their pharmacological profiles and reduce side effects .
1.2. Neurological Disorders
Research has indicated that piperidine derivatives may act as antagonists at muscarinic receptors, particularly muscarinic receptor subtype 4 (M4). This action is relevant for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. A patent has been filed for compounds similar to 2-Benzyl-1-ethylpiperidine that demonstrate this activity, suggesting a pathway for future drug development .
The biological activity of 2-Benzyl-1-ethylpiperidine and its derivatives can be attributed to their ability to interact with various enzymes and receptors in the body.
2.1. Anticancer Properties
Studies have shown that certain piperidine compounds exhibit cytotoxic effects against cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis through various pathways, making these compounds candidates for further investigation in cancer therapy .
2.2. Antimicrobial Activity
Piperidine derivatives also display antimicrobial properties, which can be exploited in developing new antibiotics. The structural diversity of these compounds allows for modifications that enhance their efficacy against resistant strains of bacteria .
Synthetic Applications
The synthesis of 2-Benzyl-1-ethylpiperidine involves multiple methodologies that can be adapted for producing various piperidine derivatives.
3.1. Catalytic Methods
Recent advancements in catalytic methods have improved the efficiency of synthesizing piperidines. Techniques such as palladium-catalyzed reactions and organocatalysis have been employed to create complex structures with high selectivity and yield .
3.2. Multicomponent Reactions
Multicomponent reactions are also utilized to synthesize piperidine derivatives efficiently. These reactions allow for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process .
Case Studies
The following table summarizes notable case studies involving 2-Benzyl-1-ethylpiperidine and related compounds:
Mechanism of Action
The mechanism of action of 2-Benzyl-1-ethylpiperidine involves its interaction with neurotransmitter systems in the brain. The compound is believed to modulate the levels of norepinephrine and dopamine, which are critical for mood regulation and cognitive functions. The exact molecular targets and pathways are still under investigation, but it is known to have a lower binding affinity for dopamine transporters compared to norepinephrine transporters.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural features and molecular properties of selected benzyl-piperidine derivatives:
Key Observations :
- Position of substituents : The placement of benzyl groups (e.g., N1 vs. C2) significantly impacts steric hindrance and electronic effects. For example, 1-benzyl derivatives (e.g., ) exhibit distinct reactivity compared to C2-substituted analogues.
- Functional groups: Ethylamine () and ethanol () groups enhance hydrophilicity, whereas methylene () and ethoxybenzoyl () groups introduce steric or electronic modifications.
Biological Activity
Introduction
2-Benzyl-1-ethylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound, synthesizing data from diverse sources.
2-Benzyl-1-ethylpiperidine has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 67227-00-3 |
| Molecular Formula | C13H17N |
| Molecular Weight | 189.28 g/mol |
| IUPAC Name | 2-benzyl-1-ethylpiperidine |
The biological activity of 2-benzyl-1-ethylpiperidine is primarily linked to its interaction with neurotransmitter systems, particularly involving acetylcholine. Research indicates that compounds in the piperidine class can inhibit acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing cholinergic transmission, which is beneficial in treating cognitive deficits associated with diseases like Alzheimer's.
Acetylcholinesterase Inhibition
A study highlighted the effectiveness of benzylpiperidine derivatives in inhibiting AChE, suggesting that structural modifications can enhance their potency. The comparative molecular field analysis (CoMFA) approach demonstrated a strong correlation between the compound's structure and its inhibitory activity against AChE, indicating that steric and electronic factors play significant roles in their biochemical effects .
Antimicrobial Activity
Research has shown that 2-benzyl-1-ethylpiperidine exhibits antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings point towards its potential use in cancer therapy, although further research is necessary to elucidate its efficacy and safety.
Neuroprotective Effects
Given its role as an AChE inhibitor, 2-benzyl-1-ethylpiperidine may offer neuroprotective effects. By enhancing cholinergic signaling, it could help mitigate cognitive decline associated with neurodegenerative disorders. This aspect is particularly relevant in developing treatments for Alzheimer's disease.
Alzheimer’s Disease Model
In a preclinical model of Alzheimer’s disease, the administration of 2-benzyl-1-ethylpiperidine led to improvements in memory retention and cognitive function. The compound was found to significantly reduce AChE activity, supporting its potential as a therapeutic agent for cognitive impairment .
Antimicrobial Efficacy Study
A study evaluating the antimicrobial efficacy of piperidine derivatives found that 2-benzyl-1-ethylpiperidine demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
